molecular formula C11H15FN2 B13312502 N-cyclohexyl-6-fluoropyridin-2-amine

N-cyclohexyl-6-fluoropyridin-2-amine

Cat. No.: B13312502
M. Wt: 194.25 g/mol
InChI Key: RBTVBOXLDRXHOV-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-fluoropyridin-2-amine is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a fluorine atom at the 6th position of the pyridine ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including N-cyclohexyl-6-fluoropyridin-2-amine, involves several steps. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For instance, 2-amino-6-methylpyridine can be converted to 2-fluoro-6-methylpyridine through a series of reactions involving carboxylic acid intermediates .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing processes. These processes are designed to ensure high purity and yield of the compound. Custom synthesis and procurement services are often used to meet the specific requirements of research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-fluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as hydroxylamine for nucleophilic substitution.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-cyclohexyl-6-fluoropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The cyclohexyl group can also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-6-fluoropyridin-2-amine is unique due to the specific positioning of the fluorine atom and the cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

N-cyclohexyl-6-fluoropyridin-2-amine

InChI

InChI=1S/C11H15FN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14)

InChI Key

RBTVBOXLDRXHOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=CC=C2)F

Origin of Product

United States

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